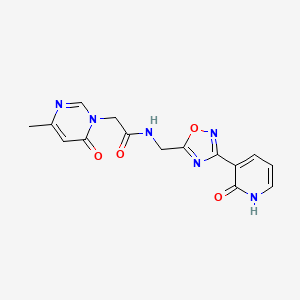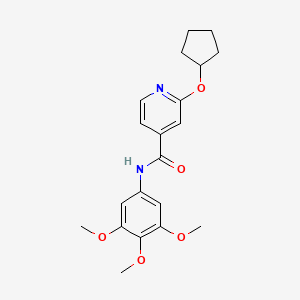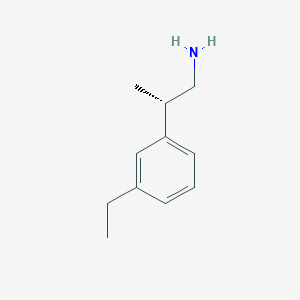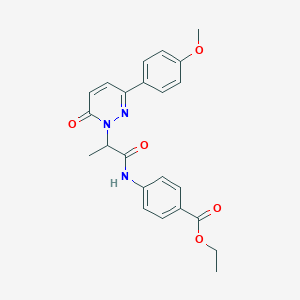![molecular formula C11H20Cl2N4 B2452788 4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride CAS No. 1864052-66-3](/img/structure/B2452788.png)
4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of azepine and triazole. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom, and triazoles are five-membered heterocyclic compounds containing three nitrogen atoms . The presence of these functional groups could potentially confer interesting chemical and biological properties to the compound.
Molecular Structure Analysis
The compound contains a seven-membered azepine ring and a five-membered triazole ring. The triazole ring is likely to be aromatic due to the presence of two double bonds and one lone pair of electrons on the nitrogen atom, which fulfills Hückel’s rule .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-arylation. They can also act as ligands in coordination chemistry . Azepines, on the other hand, can undergo reactions typical of amines, such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the degree of unsaturation, and the overall size and shape of the molecule .Aplicaciones Científicas De Investigación
Therapeutic Applications
Triazoles, including the one , have been highlighted for their diverse biological activities, fostering interest in their development as pharmaceuticals. They exhibit anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. With a focus on treating neglected diseases and combating antibiotic-resistant bacteria, these compounds are essential in addressing current global health challenges (Ferreira et al., 2013). Furthermore, triazoles have shown promise in materials science, pharmaceutical chemistry, and organic synthesis, with their stability and versatility making them integral in drug discovery and bioconjugation (Kaushik et al., 2019).
Energy Material Applications
High-nitrogen azine energetic materials, to which the subject compound is related, are gaining attention in the field of energy materials. Their applications in propellants, mixed explosives, and gas generators demonstrate their potential in improving burning rates, reducing sensitivity, enhancing detonation performance, and increasing gas content. These compounds hold broad application prospects in energetic materials, reflecting their significance in the sector (Yongjin & Shuhong, 2019).
Corrosion Inhibition
1,2,3-Triazole compounds, including derivatives of the compound , are acknowledged for their role as corrosion inhibitors. Their regioselective synthesis and environmental friendliness make them attractive for protecting metals and alloys in aggressive media. The triazole derivatives have been evaluated for their efficiency in preventing corrosion, thereby playing a crucial role in extending the lifespan and maintaining the integrity of metal structures (Hrimla et al., 2021).
Proton-Conducting Membranes
1H-1,2,4-triazole and its derivatives are promising materials for developing proton-conducting fuel cell membranes. Their significant improvements in thermal stability, electrochemical stability, mechanical strength, and ionic conductivity highlight their potential in creating advanced electrolyte membranes for fuel cells (Prozorova & Pozdnyakov, 2023).
Mecanismo De Acción
Target of Action
The primary target of this compound is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that is responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to the one exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the biochemical pathways associated with HSP90. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .
Result of Action
The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This can potentially lead to anti-proliferative activities, particularly in certain cell lines .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydro-1H-azepine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-9(2)15-8-11(13-14-15)10-4-3-6-12-7-5-10;;/h4,8-9,12H,3,5-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUJSXNXMFOSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C2=CCCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2452705.png)



![N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452709.png)
![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2452713.png)




![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)

![N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2452727.png)
